molecular formula C44H58CaF2N6O12S2 B10815120 Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)

Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)

Cat. No.: B10815120
M. Wt: 1005.2 g/mol
InChI Key: OUMNOTHSODZWNZ-VKLRDTKISA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is a synthetic statin derivative designed to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. Its structure features a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl moiety, and a methylsulfonamido group, along with a dihydroxyheptanoate side chain complexed with calcium . The stereochemistry (3R,5R) distinguishes it from other statins, such as rosuvastatin (3R,5S configuration), impacting its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C44H58CaF2N6O12S2

Molecular Weight

1005.2 g/mol

IUPAC Name

calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*16-,17-;/m11./s1

InChI Key

OUMNOTHSODZWNZ-VKLRDTKISA-L

Isomeric SMILES

CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Canonical SMILES

CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Origin of Product

United States

Biological Activity

Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate), commonly referred to as a calcium salt of Rosuvastatin, is a compound that exhibits significant biological activity, particularly in the context of cholesterol management and cardiovascular health. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C44H54CaF2N6O12S2
  • Molecular Weight : 1001.1 g/mol
  • CAS Number : 147098-20-2
  • SMILES Notation : [Ca++].CC(C)C1=NC(=NC(C2=CC=C(F)C=C2)=C1\C=C$$C@@H](O)CC@@HCC([O-])=O)N(C)S(C)(=O)=O

Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) functions primarily as an HMG-CoA reductase inhibitor. This mechanism is crucial for reducing cholesterol synthesis in the liver, thereby lowering plasma cholesterol levels. The compound also promotes the uptake of LDL (low-density lipoprotein) cholesterol from the bloodstream.

Lipid Lowering Effects

Numerous studies have demonstrated the efficacy of Rosuvastatin in lowering LDL cholesterol levels:

  • A meta-analysis indicated that Rosuvastatin significantly reduced LDL cholesterol by approximately 50% compared to placebo in hyperlipidemic patients .

Cardiovascular Benefits

In addition to lipid-lowering properties, Rosuvastatin has shown potential cardiovascular benefits:

  • Reduction in Cardiovascular Events : Clinical trials have reported a decrease in major cardiovascular events among patients treated with Rosuvastatin compared to those receiving standard care .
  • Anti-inflammatory Effects : Research indicates that Rosuvastatin may exert anti-inflammatory effects by reducing high-sensitivity C-reactive protein (hsCRP) levels, which is associated with cardiovascular risk .

Case Studies

  • Case Study on Hyperlipidemia : A study involving patients with familial hypercholesterolemia demonstrated that treatment with Rosuvastatin resulted in significant reductions in total cholesterol and LDL levels over six months .
  • Post-MI Patients : In patients post-myocardial infarction (MI), Rosuvastatin therapy was associated with improved endothelial function and reduced arterial stiffness, suggesting a protective effect on vascular health .

Safety and Side Effects

While generally well-tolerated, some side effects associated with Rosuvastatin include:

  • Myopathy and rhabdomyolysis
  • Liver enzyme abnormalities
  • Gastrointestinal disturbances

Monitoring liver function tests is recommended during treatment.

Scientific Research Applications

The compound Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is a complex organic molecule with potential applications in various scientific and medical fields. This article explores its applications, particularly in pharmaceuticals and biochemistry, supported by relevant case studies and data.

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in anticancer therapies. For instance, compounds with analogous structures have shown promising antiproliferative activities against various cancer cell lines. A study demonstrated that derivatives of such compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating significant cytotoxicity .

Targeting Enzymatic Pathways

The compound's structure suggests potential interactions with key enzymes involved in cancer metabolism, such as thymidylate synthase. This enzyme is crucial for DNA synthesis and is a known target for anticancer drugs. In silico studies have been employed to predict binding affinities and interactions at the active site of these enzymes, paving the way for the development of new therapeutic agents .

Antimicrobial Properties

Compounds featuring similar functional groups have been investigated for their antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which could be leveraged in developing new antibiotics or adjunct therapies to enhance the efficacy of existing treatments.

Case Study 1: Synthesis and Activity Profile

A recent synthesis of related compounds demonstrated that modifications on the pyrimidine ring significantly influenced their biological activity. The introduction of various substituents at specific positions led to enhanced activity against selected cancer cell lines, suggesting that structural optimization is key to improving therapeutic efficacy .

Case Study 2: Molecular Docking Studies

In another study, molecular docking simulations were used to assess the binding affinity of calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) with target proteins involved in cancer progression. The results indicated strong binding interactions that could inhibit enzymatic activity, supporting its potential as a lead compound for drug development .

Data Table of Related Compounds and Activities

Compound NameStructureActivity (IC50 µg/mL)Target
Compound ASimilar structure1.9 - 7.52HCT-116 Cancer Cells
Compound BAnalogous sulfonamide2.3 - 6.62MCF-7 Cancer Cells
Calcium bis...C44H54CaF2N6O12STBDThymidylate Synthase

Chemical Reactions Analysis

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

  • Acidic conditions (pH < 3): Rapid lactonization forms a six-membered lactone ring via intramolecular esterification .

  • Alkaline conditions (pH > 10): Degradation occurs through β-hydroxy acid elimination, producing a conjugated diene intermediate .

Stability studies indicate a half-life of:

ConditionHalf-Life
pH 1.2 (simulated gastric fluid)2.1 hrs
pH 7.4 (blood)48 hrs
40°C/75% RH6 months

Metabolic Reactions

In vivo studies demonstrate three primary metabolic pathways:

PathwayEnzymes InvolvedProducts
β-Oxidation Hepatic CYP2C95-Sulfamoylpentanoic acid derivative
N-Demethylation CYP3A4Desmethyl metabolite (retains 60% activity)
Glucuronidation UGT1A1/1A3Inactive glucuronide conjugate

Reactivity with Metal Ions

The calcium salt form shows unique coordination behavior:

Metal IonReaction Outcome
Fe³⁺Chelation at β,δ-dihydroxy groups, forming insoluble complexes
Mg²⁺Competitive displacement of Ca²⁺ in aqueous solutions (Kd = 1.8 × 10⁻⁴ M⁻¹)
Al³⁺Catalyzes lactonization at pH 4–6

Photodegradation

UV irradiation (λ = 254 nm) induces two competing pathways:

PathwayQuantum Yield (Φ)Major Products
Norrish Type II cleavage0.12Fluorophenyl-pyrimidine fragment
Sulfonamide N-S bond homolysis0.08Methanesulfinic acid derivatives

Excipient Compatibility

Reactivity with common pharmaceutical additives:

ExcipientInteractionResult
Magnesium stearateCalcium displacement15% decomposition after 12 months
LactoseMaillard reaction with primary amineBrown discoloration (ΔE > 5 after 6 months)
Microcrystalline celluloseNo reactionStable for 24 months

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound shares structural homology with other statins but differs in stereochemistry and substituents:

Compound Core Structure Stereochemistry Key Substituents
Target Compound (Calcium bis(...)) Pyrimidine 3R,5R 4-fluorophenyl, N-methylmethanesulfonamido, isopropyl, dihydroxyheptanoate calcium salt
Rosuvastatin Calcium Pyrimidine 3R,5S 4-fluorophenyl, N-methylmethanesulfonamido, isopropyl, dihydroxyheptenoate calcium salt
Atorvastatin Calcium Pyrrole 3R,5R 4-fluorophenyl, isopropyl, phenylcarbamoyl, dihydroxyheptanoate calcium salt
Simvastatin Hexahydronaphthalene 3R,5R Methyl ester prodrug, β-hydroxy-lactone ring

Key Insights :

  • The pyrimidine core in the target compound and rosuvastatin enhances selectivity for hepatic HMG-CoA reductase compared to the pyrrole core in atorvastatin .
  • The N-methylmethanesulfonamido group increases hydrophilicity, favoring liver-specific uptake over peripheral tissues, similar to rosuvastatin .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Rosuvastatin Calcium Atorvastatin Calcium
Solubility (pH 7.4) Low (similar to ROSV) 0.7 mg/mL 0.1 mg/mL
LogP ~1.8 (predicted) 1.75 4.5
Bioavailability ~20% (estimated) 20% 12%
Half-life (hr) ~19 (predicted) 19 14
Metabolism CYP2C9/CYP2C19 (minimal) CYP2C9 CYP3A4

Sources :

Key Insights :

  • The target compound’s low solubility at physiological pH aligns with rosuvastatin, necessitating formulation enhancements for oral delivery .
  • Reduced LogP compared to atorvastatin correlates with lower lipophilicity, minimizing muscle-related adverse effects .
  • CYP-independent metabolism (like rosuvastatin) reduces drug-drug interaction risks compared to CYP3A4-dependent atorvastatin .

Preparation Methods

Core Reaction Sequence

The synthesis begins with the condensation of (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid (rosuvastatin acid) with calcium hydroxide. However, early methods faced limitations in diastereomer separation and intermediate purification. The improved route described in US20130197224A1 introduces asymmetric borane reduction to optimize stereochemical control, yielding a crude ester with reduced diastereomer content (≤0.8%). Key modifications include:

  • Solvent Ratios : A solvent-to-reactant ratio of 0.5 mL/g accelerates reaction kinetics and minimizes impurity formation during the initial coupling step.

  • Alkaline Hydrolysis : Conversion of the ester to rosuvastatin sodium in ethanol-water mixtures achieves 97–99% yield, followed by liquid-liquid extraction to remove hydrophobic byproducts.

Crystallization and Salt Formation

Crystallization of rosuvastatin sodium from ethyl ether yields a high-purity intermediate (>99.5%), which undergoes metathesis with calcium chloride. The patent highlights that maintaining pH 6.5–7.5 during this step prevents lactonization and racemization, critical for preserving the (3R,5R) configuration. Final recrystallization in acetonitrile-water (3:1 v/v) produces rosuvastatin calcium with ≤0.1% unknown impurities, meeting ICH guidelines.

Industrial-Scale Purification Strategies

Diastereomer Removal

Early methods (e.g., EP0521471) relied on column chromatography for diastereomer separation, which is impractical for mass production. The US20130197224A1 method replaces this with a two-step purification:

  • Hydrolysis-Extraction : Rosuvastatin sodium’s aqueous solubility allows selective removal of non-polar impurities via hexane extraction.

  • Crystallization-Driven Purification : Sequential recrystallization from acetone and tert-butyl methyl ether reduces diastereomer content from 0.8% to <0.05%.

Cost-Efficiency Enhancements

  • Reagent Utilization : Optimizing stoichiometry of the pyrimidine precursor (Compound 3) reduces excess usage from >100% to 20%, lowering raw material costs by 34%.

  • Solvent Recovery : Closed-loop recycling of acetonitrile and ethyl acetate achieves 85% solvent recovery, minimizing waste.

Formulation and Stability Considerations

Direct Compression Tableting

CN104398484B discloses a direct powder compression method for rosuvastatin calcium tablets, enhancing stability and dissolution:

ParameterSpecification
DiluentMicrocrystalline cellulose-lactose (1:3)
DisintegrantPregelatinized starch (5% w/w)
LubricantMagnesium stearate (1% w/w)
Compression Force30–35 kN
Dissolution (30 min)≥85% in pH 6.8 phosphate buffer

This formulation prevents hydrolysis under humid conditions (40°C/75% RH for 12 months), with lactone degradants remaining below 0.2%.

Coating and Packaging

Aqueous film coating with Opadry® II (2% weight gain) provides moisture and oxygen barriers, reducing oxidative degradation by 70% compared to uncoated tablets. Aluminum-plastic blister packs further extend shelf life to 36 months at 25°C.

Comparative Analysis of Synthetic Methods

The table below contrasts traditional and optimized synthetic routes:

ParameterEP0521471 MethodUS20130197224A1 Method
Diastereomer Content0.8%<0.05%
Overall Yield48%72%
Column ChromatographyRequiredEliminated
Solvent Consumption12 L/kg5.8 L/kg
Production Cost$1,240/kg$890/kg

The optimized method reduces reliance on chromatographic purification, cuts solvent use by 52%, and improves throughput for commercial manufacturing.

Mechanistic Insights into Key Reactions

Asymmetric Borane Reduction

The stereoselective reduction of the β-ketoester intermediate uses (R)-2-methyl-CBS-oxazaborolidine to achieve 98% enantiomeric excess. DFT calculations indicate that transition-state stabilization via B–O coordination enforces the (3R,5R) configuration.

Calcium Metathesis Dynamics

Rosuvastatin sodium reacts with calcium chloride in a biphasic system (water:ethyl acetate). The reaction follows second-order kinetics, with a rate constant (kk) of 1.2×1031.2 \times 10^{-3} L·mol⁻¹·s⁻¹ at 25°C. Excess Ca²⁺ (1.5 equiv) ensures complete ion exchange within 2 hours .

Q & A

Q. What are the critical safety protocols for handling this compound in bioactive assays?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store the compound in airtight containers under inert gas (argon) to prevent hydrolysis of the sulfonamide group .
  • Follow waste disposal guidelines for halogenated organic compounds, as detailed in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.